molecular formula C10H10ClF2N3 B1490109 4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 2098035-43-7

4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine

Cat. No. B1490109
CAS RN: 2098035-43-7
M. Wt: 245.65 g/mol
InChI Key: PZKQPFZMQAKCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine, otherwise known as 4-CPCA, is a pyrimidine derived compound with a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of multiple enzymes, and has been used in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities highlight the versatility of pyrimidine compounds in medicinal chemistry (Chandrashekaraiah et al., 2014). Similarly, the preparation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents demonstrates the synthetic utility of pyrimidine rings in developing bioactive compounds (Tolba et al., 2018).

Biological Activities

The biological evaluation of pyrimidine derivatives is a key aspect of their research applications. The antimicrobial, antitubercular, and anti-inflammatory properties of these compounds are of particular interest. For example, pyrimidine-incorporated Schiff bases of isoniazid have shown promising antimicrobial and antitubercular activities, indicating their potential in combating infectious diseases (Soni & Patel, 2017). Additionally, the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety further illustrate the therapeutic potential of pyrimidine-based compounds (Antre et al., 2011).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2N3/c11-7-3-8(16-4-10(12,13)5-16)15-9(14-7)6-1-2-6/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQPFZMQAKCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(3,3-difluoroazetidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.